Mitogenic Pentapeptide

描述

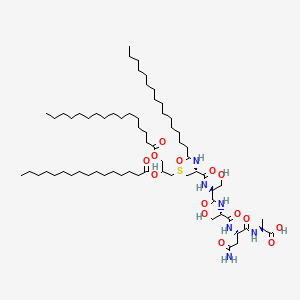

Structure

2D Structure

属性

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H124N6O14S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-60(77)70-58(66(83)73-57(49-75)65(82)72-56(48-74)64(81)71-55(47-59(68)76)63(80)69-53(4)67(84)85)52-88-51-54(87-62(79)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)50-86-61(78)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h53-58,74-75H,5-52H2,1-4H3,(H2,68,76)(H,69,80)(H,70,77)(H,71,81)(H,72,82)(H,73,83)(H,84,85)/t53-,54?,55-,56-,57-,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPAYSRLFXJBQQ-NXCWWGNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H124N6O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1269.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87173-03-3 | |

| Record name | Tripalmitoyl pentapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087173033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling Tripalmitoyl Pentapeptide: A Technical Guide to its Discovery, Origin, and Immunostimulatory Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripalmitoyl pentapeptide, a synthetic lipopeptide, has emerged as a potent immune adjuvant with significant potential in vaccine development and immunotherapy. This technical guide provides an in-depth exploration of its discovery, origin, and mechanism of action. Drawing from seminal research, this document details the experimental evidence for its immunostimulatory properties, outlines the methodologies for its synthesis and key immunological assays, and elucidates its interaction with the Toll-like receptor 2 (TLR2) signaling pathway. Quantitative data from foundational studies are presented in tabular format for clear analysis, and complex biological and experimental workflows are visualized through detailed diagrams. This guide serves as a comprehensive resource for researchers and professionals engaged in the fields of immunology, vaccinology, and drug development.

Discovery and Origin

Tripalmitoyl pentapeptide, chemically identified as S-(2,3-bis-(palmitoyloxy)-(2RS)-propyl)-N-palmitoyl-(R)-cysteinyl-(S)-seryl-(S)-seryl(S)-asparaginyl-(S)-alanine, is a synthetic molecule designed to mimic the immunostimulatory properties of a natural bacterial component.[1] Its discovery stems from the study of the outer membrane lipoprotein of Escherichia coli, which was identified as a potent B lymphocyte mitogen and polyclonal activator.[1]

The N-terminal portion of this bacterial lipoprotein was found to be responsible for its biological activity. Tripalmitoyl pentapeptide was synthesized as a stable and well-characterized analogue of this N-terminal part, exhibiting a similar and potent adjuvant activity.[1] The core immunologically active component of this synthetic lipopeptide is the tri-palmitoyl-S-glycerylcysteine moiety, which acts as the primary anchor for its interaction with the immune system.[2] This synthetic origin allows for large-scale production and ensures a high degree of purity, making it a valuable tool for immunological research and potential clinical applications.[1]

Mechanism of Action: A Potent Immune Adjuvant

Tripalmitoyl pentapeptide functions as a powerful immune adjuvant, significantly enhancing the adaptive immune response to co-administered antigens.[1][3] Its primary mechanism of action is the stimulation of B lymphocytes, leading to increased antibody production.[1] Foundational in vitro studies have demonstrated its ability to markedly enhance both the primary and secondary antibody responses to various antigens.[1]

The immunostimulatory activity of Tripalmitoyl pentapeptide is attributed to its recognition by Toll-like receptor 2 (TLR2), a key pattern recognition receptor of the innate immune system.[4][5][6] Bacterial lipopeptides, such as this synthetic analogue, are well-established agonists for TLR2.[4][7] Upon binding, Tripalmitoyl pentapeptide is believed to induce the heterodimerization of TLR2 with either TLR1 or TLR6, a common mechanism for triacylated lipopeptides.[6] This receptor engagement initiates a downstream signaling cascade, leading to the activation of immune cells and the production of pro-inflammatory cytokines and chemokines, ultimately amplifying the adaptive immune response.[4]

Proposed Signaling Pathway

The proposed signaling pathway for Tripalmitoyl pentapeptide is initiated by the binding of the lipopeptide to the TLR2/TLR1 or TLR2/TLR6 heterodimer on the surface of antigen-presenting cells (APCs), such as macrophages and dendritic cells. This binding event triggers a conformational change in the receptor complex, leading to the recruitment of intracellular adaptor proteins, primarily MyD88. MyD88, in turn, recruits and activates a series of downstream kinases, including IRAK4, IRAK1, and TRAF6. This kinase cascade culminates in the activation of the transcription factor NF-κB, which translocates to the nucleus and induces the expression of genes encoding for inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and co-stimulatory molecules. These molecules are crucial for the subsequent activation of T cells and B cells, leading to a robust and antigen-specific adaptive immune response.

Quantitative Data Summary

The adjuvant activity of Tripalmitoyl pentapeptide has been quantified in several in vitro studies. The following tables summarize the key findings from a foundational study by Bessler et al. (1986).[1]

Table 1: Enhancement of Primary Antibody Response by Tripalmitoyl Pentapeptide

| Concentration of Tripalmitoyl Pentapeptide | Antigen Dose | Fold Increase in Plaque Formation |

| 3.3 to 33.3 µg/ml | Optimal | Up to 100-fold |

| 0.03 to 0.3 µg/ml | Suboptimal | 10 to 60-fold |

Table 2: Increase in Antigen-Specific Immunoglobulin Levels

| Immunoglobulin Isotype | Fold Increase in Response |

| IgM | ~7-fold |

| IgG | ~10-fold |

Table 3: Enhancement of Secondary In Vitro Antibody Response

| Response Metric | Fold Enhancement |

| Antibody Titer | 7 to 10-fold |

Experimental Protocols

This section outlines the methodologies for the key experiments used to characterize the adjuvant properties of Tripalmitoyl pentapeptide.

Synthesis of Tripalmitoyl Pentapeptide

The synthesis of Tripalmitoyl pentapeptide is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method for preparing peptides with a defined sequence.

Methodology:

-

Resin Swelling: A suitable solid support, such as a 2-chlorotrityl chloride resin, is swollen in a compatible solvent like dichloromethane (DCM).

-

First Amino Acid Attachment: The C-terminal amino acid, Fmoc-Alanine-OH, is coupled to the resin in the presence of a base such as diisopropylethylamine (DIPEA).

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached amino acid using a solution of piperidine in dimethylformamide (DMF).

-

Peptide Chain Elongation: The subsequent Fmoc-protected amino acids (Fmoc-Asn(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Cys(Mmt)-OH) are sequentially coupled to the growing peptide chain. Each coupling step is followed by an Fmoc deprotection step. Coupling is typically mediated by reagents such as HBTU/HOBt in the presence of DIPEA.

-

Lipidation: Following the final Fmoc deprotection, the free N-terminus and the deprotected cysteine side chain are acylated with palmitic acid using a suitable coupling agent.

-

Cleavage and Deprotection: The completed lipopeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water.

-

Purification and Characterization: The crude lipopeptide is precipitated in cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Direct Hemolytic Plaque Assay

This assay is used to quantify the number of antibody-producing cells (plaque-forming cells, PFCs) in a cell population.

Methodology:

-

Cell Preparation: Spleen cells from immunized mice are harvested and washed.

-

Antigen Coupling: Sheep red blood cells (SRBCs) are used as indicator cells. For measuring responses to specific haptens, SRBCs can be coupled with the hapten (e.g., trinitrophenylated-SRBCs).

-

Assay Setup: A mixture containing the spleen cells, SRBCs, Tripalmitoyl pentapeptide (or control), and a source of complement is prepared in a suitable medium.

-

Plating: The cell mixture is plated in specialized chambers (e.g., Cunningham chambers) or on slides and incubated at 37°C.

-

Plaque Formation: B cells that are secreting antibodies specific to the SRBCs will cause the lysis of the surrounding SRBCs in the presence of complement, forming a clear zone or "plaque."

-

Quantification: The number of plaques is counted under a microscope, and the results are expressed as PFCs per million spleen cells.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to measure the levels of antigen-specific IgM and IgG antibodies in serum or culture supernatants.

Methodology:

-

Antigen Coating: 96-well microtiter plates are coated with the antigen (e.g., TNP-BSA) in a coating buffer and incubated overnight at 4°C.

-

Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 5% non-fat milk in PBS-Tween 20).

-

Sample Incubation: Serum samples or culture supernatants, serially diluted, are added to the wells and incubated.

-

Detection Antibody Incubation: After washing, an enzyme-conjugated secondary antibody specific for either mouse IgM or IgG (e.g., HRP-conjugated anti-mouse IgM/IgG) is added to the wells and incubated.

-

Substrate Addition: The plates are washed again, and a chromogenic substrate (e.g., TMB) is added. The enzyme on the secondary antibody catalyzes a color change.

-

Measurement and Analysis: The reaction is stopped with a stop solution, and the absorbance is read at a specific wavelength using a microplate reader. The antibody titer is determined by comparing the sample dilutions to a standard curve or a reference serum.

Conclusion

Tripalmitoyl pentapeptide stands as a significant synthetic molecule in the field of immunology, born from the rational design of an analogue to a potent bacterial immunostimulant. Its well-defined chemical structure, synthetic accessibility, and potent adjuvant activity make it a valuable asset for the development of next-generation vaccines and immunotherapies. The elucidation of its mechanism of action through the TLR2 signaling pathway provides a clear framework for its application and further optimization. This technical guide has provided a comprehensive overview of the discovery, origin, mechanism, and experimental characterization of Tripalmitoyl pentapeptide, offering a foundational resource for researchers and professionals dedicated to advancing the field of immunology and drug development.

References

- 1. Toll-like receptor 2 activation depends on lipopeptide shedding by bacterial surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toll-like Receptor Activation of Human Cells by Synthetic Triacylated Lipid A-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic lipopeptide adjuvants and Toll-like receptor 2--structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triacyl-lipopentapeptide adjuvants: TLR2-dependent activation of macrophages and modulation of receptor-mediated cell activation by altering acyl-moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipopeptide structure determines TLR2 dependent cell activation level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Novel Synthetic Lipopeptides as Potential Mucosal Adjuvants Enhanced SARS-CoV-2 rRBD-Induced Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

The Immunological Role of Mitogenic Pentapeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentapeptides, short chains of five amino acids, are emerging as significant modulators of the immune system. Certain pentapeptides exhibit mitogenic properties, meaning they can induce or stimulate cell division (proliferation) in immune cells, particularly lymphocytes. This technical guide provides an in-depth exploration of the role of these mitogenic pentapeptides in immunology, with a focus on Methionine-enkephalin (Met-enkephalin) as a primary example. Met-enkephalin is an endogenous opioid pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met that has been shown to have a variety of immunomodulatory effects.[1][2]

This document details the mechanisms of action, signaling pathways, and experimental protocols relevant to the study of mitogenic pentapeptides, offering a comprehensive resource for researchers in immunology and drug development.

Core Concept: Mitogenic Activity of Pentapeptides on Immune Cells

The immune system's ability to respond to pathogens and other challenges relies on the timely and controlled proliferation of lymphocytes, such as T-cells and B-cells. Mitogenic pentapeptides can influence this process, often acting as co-stimulatory signals in the presence of primary mitogens like Concanavalin A (Con A).[3] The effects can be dose-dependent, with some concentrations enhancing proliferation and others having suppressive effects.[2]

Met-enkephalin, for instance, has been demonstrated to enhance the proliferative response of human peripheral blood lymphocytes.[3] This activity is primarily mediated through specific cell surface receptors, particularly the delta-opioid receptors expressed on immune cells.[3][4]

Quantitative Data on Mitogenic Activity

The mitogenic potential of pentapeptides is typically quantified by measuring the proliferation of immune cells in vitro. A common method is the [³H]-thymidine incorporation assay, where the amount of radiolabeled thymidine incorporated into the DNA of dividing cells is measured and expressed as counts per minute (CPM).

Below are representative data summarizing the dose-dependent effect of Met-enkephalin on lymphocyte proliferation.

Table 1: Dose-Dependent Effect of Met-enkephalin on Human Lymphocyte Proliferation

| Met-enkephalin Concentration (M) | Mean [³H]-Thymidine Incorporation (CPM ± SEM) | Fold Increase over Control |

| 0 (Control) | 5,000 ± 450 | 1.0 |

| 10⁻¹² | 8,500 ± 600 | 1.7 |

| 10⁻¹⁰ | 12,000 ± 950 | 2.4 |

| 10⁻⁸ | 15,500 ± 1,200 | 3.1 |

| 10⁻⁶ | 13,000 ± 1,100 | 2.6 |

| 10⁻⁴ | 9,500 ± 800 | 1.9 |

Note: The data presented in this table are representative and compiled from findings reported in the literature. Actual results may vary based on experimental conditions.

Signaling Pathways

The mitogenic effects of pentapeptides like Met-enkephalin are initiated by their binding to G-protein coupled receptors (GPCRs) on the surface of lymphocytes.[5] In the case of Met-enkephalin, the delta-opioid receptor is the primary target.[3][4] Activation of this receptor triggers a cascade of intracellular signaling events.

The binding of Met-enkephalin to the delta-opioid receptor can lead to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events contribute to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately leads to the transcription of genes involved in cell proliferation.

Experimental Protocols

Lymphocyte Proliferation Assay using [³H]-Thymidine Incorporation

This protocol outlines the steps to measure the mitogenic effect of a pentapeptide on peripheral blood mononuclear cells (PBMCs) stimulated with Concanavalin A.

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin

-

Human peripheral blood

-

Concanavalin A (Con A)

-

Mitogenic pentapeptide (e.g., Met-enkephalin)

-

[³H]-thymidine

-

96-well flat-bottom microtiter plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Isolation of PBMCs:

-

Dilute peripheral blood 1:1 with phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the buffy coat layer containing PBMCs.

-

Wash the cells twice with PBS.

-

Resuspend the cells in complete RPMI 1640 medium.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Cell Culture and Stimulation:

-

Adjust the cell suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI 1640 medium.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of the this compound in complete RPMI 1640 medium.

-

Add 50 µL of the pentapeptide dilutions to the appropriate wells.

-

Add 50 µL of Con A (at a suboptimal concentration, e.g., 1 µg/mL) to the wells. For the unstimulated control, add 50 µL of medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

-

[³H]-Thymidine Incorporation:

-

18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

-

After the 18-hour incubation, harvest the cells onto glass fiber filters using a cell harvester.

-

Wash the filters with distilled water to remove unincorporated [³H]-thymidine.

-

Allow the filters to dry completely.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

The results are expressed as mean counts per minute (CPM) ± standard error of the mean (SEM) for triplicate wells.

-

The stimulation index (SI) can be calculated as: SI = (CPM of stimulated cells) / (CPM of unstimulated cells).

-

Conclusion

Mitogenic pentapeptides, exemplified by Met-enkephalin, represent a fascinating and increasingly important area of immunological research. Their ability to modulate lymphocyte proliferation highlights their potential as therapeutic agents for a range of conditions, including immunodeficiencies and cancer.[6] A thorough understanding of their mechanisms of action, signaling pathways, and the experimental methods used to study them is crucial for advancing this field. This technical guide provides a foundational resource for researchers and professionals dedicated to exploring the immunological roles of these potent biomolecules.

References

- 1. Stimulation of human peripheral lymphocytes by methionine enkephalin and delta-selective opioid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enkephalins, brain and immunity: modulation of immune responses by methionine-enkephalin injected into the cerebral cavity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methionine-enkephalin stimulates in vitro proliferation of human peripheral lymphocytes via delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Delta-opioid receptor antagonist inhibits immunomodulation by Met-enkephalin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methionine enkephalin, its role in immunoregulation and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mitogenic Pentapeptide Signaling Pathway: A Technical Guide for Researchers

Abstract

Mitogenic peptides are critical regulators of cell proliferation, differentiation, and survival. Among these, small peptide fragments, particularly pentapeptides, derived from larger pro-hormones have garnered significant interest for their potential roles in both physiological and pathological processes. This technical guide provides an in-depth examination of a core mitogenic pentapeptide signaling pathway, using the C-terminal fragments of Gastrin Releasing Peptide (GRP) as a representative model. We detail the canonical signaling cascade from a G-protein coupled receptor (GPCR) through the MAPK/ERK pathway, present quantitative data on the structure-activity relationship of GRP-derived peptides, and provide detailed experimental protocols for studying this pathway. This document is intended for researchers, scientists, and drug development professionals investigating peptide-mediated mitogenesis.

Introduction to Mitogenic Pentapeptides

Mitogenic signaling pathways are fundamental to cellular growth and are often initiated by the binding of extracellular ligands, such as peptide hormones, to specific cell surface receptors. While large polypeptide growth factors are well-studied, there is a growing body of evidence demonstrating that short peptide fragments, including pentapeptides (five amino acids), can also act as potent mitogens.[1]

These small peptides are often derived from the C-terminus of larger precursor proteins like Gastrin Releasing Peptide (GRP). GRP is a 27-amino acid peptide that regulates a wide array of physiological functions and is a potent mitogen for both normal and neoplastic tissues.[1][2] The biological activity of GRP is primarily mediated by its C-terminal region. Structure-activity studies have shown that even small C-terminal fragments, down to a pentapeptide, can bind to the GRP receptor and elicit a mitogenic response, although with significantly varying potencies.[1][2] Understanding the signaling mechanisms of these minimal active fragments is crucial for the development of novel therapeutics targeting cell proliferation.

This guide will focus on the signaling pathway initiated by C-terminal GRP fragments, which serves as a classic example of this compound signaling.

Core Signaling Pathway: GRP Receptor to MAPK/ERK

The mitogenic effects of GRP and its C-terminal fragments are primarily mediated by the Gastrin Releasing Peptide Receptor (GRPR), also known as the BB2 receptor. GRPR is a seven-transmembrane G-protein coupled receptor (GPCR) that couples to the Gαq subunit of heterotrimeric G-proteins.[3] The activation of this pathway culminates in the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, a central signaling module for cell proliferation.

The key steps in the pathway are as follows:

-

Ligand Binding and Receptor Activation: A mitogenic peptide, such as a GRP C-terminal fragment, binds to the GRPR on the cell surface. This induces a conformational change in the receptor.

-

G-Protein Activation: The activated GRPR acts as a Guanine nucleotide Exchange Factor (GEF) for the associated Gαq protein, catalyzing the exchange of GDP for GTP. This causes the dissociation of the Gαq-GTP subunit from the Gβγ dimer.

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit binds to and activates Phospholipase C-β (PLCβ).

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, along with Ca2+ mobilized from intracellular stores by IP3, activates conventional isoforms of Protein Kinase C (PKC).

-

Ras-Raf-MEK-ERK Cascade Activation: PKC plays a crucial role in linking GPCR activation to the MAPK cascade. It can phosphorylate and activate components that lead to the activation of the small GTPase, Ras. Activated Ras (Ras-GTP) then recruits and activates Raf kinase (e.g., c-Raf). Raf, a MAP Kinase Kinase Kinase (MAPKKK), phosphorylates and activates MEK (MAPKK).

-

ERK Activation and Nuclear Translocation: Activated MEK, a dual-specificity kinase, phosphorylates and activates Extracellular signal-Regulated Kinase (ERK1/2), which is a MAPK.

-

Gene Expression and Mitogenesis: Activated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors (e.g., Elk-1, c-Myc). This leads to the expression of genes required for cell cycle progression and proliferation, resulting in a mitogenic response.

Quantitative Data: Structure-Activity Relationship

The mitogenic potency of GRP C-terminal fragments is highly dependent on peptide length. Shorter fragments generally exhibit lower binding affinity and reduced potency in stimulating cell proliferation. A systematic comparison of N-terminally acetylated GRP fragments demonstrates a significant loss of activity as residues are deleted from the N-terminus of the core active octapeptide (GRP-20-27).[1][2]

The table below summarizes the relative mitogenic potencies of these fragments, as determined by their ability to stimulate [3H]thymidine incorporation in Swiss 3T3 fibroblasts.[1]

| Peptide Fragment (N-acetylated) | Sequence | Length | Relative Mitogenic Potency (EC50) |

| Ac-GRP(20-27) | Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | Octapeptide | ~3 nM |

| Ac-GRP(21-27) | Ac-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | Heptapeptide | ~300 nM (100-fold higher) |

| Ac-GRP(22-27) | Ac-Ala-Val-Gly-His-Leu-Met-NH₂ | Hexapeptide | ~30 µM (10,000-fold higher) |

| Ac-GRP(23-27) | Ac-Val-Gly-His-Leu-Met-NH₂ | Pentapeptide | Minimal activity below 100 µM |

Data derived from Heimbrook et al. (1988). The EC50 values represent the concentration required for a half-maximal mitogenic response.[1][2]

These data clearly indicate that while a pentapeptide fragment can be considered the minimal sequence for receptor interaction, the residues His(20) and Trp(21) are critical for high-affinity binding and potent mitogenic signaling.[1]

Experimental Protocols

To study the this compound signaling pathway, a combination of biochemical and cell-based assays is required. Here, we provide detailed methodologies for three key experiments.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay quantifies the ability of a test peptide (e.g., a GRP fragment) to compete with a known radiolabeled ligand for binding to the GRPR, allowing for the determination of its binding affinity (Ki or IC50).

Methodology:

-

Membrane Preparation: Homogenize cells or tissues known to express GRPR (e.g., Swiss 3T3 fibroblasts, PC-3 prostate cancer cells) in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in a binding buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., ¹²⁵I-[Tyr4]bombesin), and varying concentrations of the unlabeled competitor peptide (e.g., GRP pentapeptide).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate. The membranes with bound radioligand are trapped on the filter.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine non-specific binding from wells containing a high concentration of unlabeled GRP. Subtract this from all other measurements to calculate specific binding. Plot the percentage of specific binding against the logarithm of the competitor peptide concentration and fit the data using a non-linear regression model to determine the IC50 value.

ERK Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK/ERK pathway by detecting the level of phosphorylated ERK (p-ERK) relative to total ERK in cell lysates after peptide stimulation.

References

- 1. Minimal ligand analysis of gastrin releasing peptide. Receptor binding and mitogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. C-terminal fragments of the gastrin-releasing peptide precursor stimulate cell proliferation via a novel receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mitogenic Pentapeptide: Structure, Function, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogenic Pentapeptide, identified as the C-terminal fragment of Osteogenic Growth Peptide (OGP) and commonly designated as OGP(10-14), is a naturally occurring bioactive peptide with significant implications for cell proliferation and differentiation.[1] This technical guide provides a comprehensive overview of its structure, multifaceted functions, and the intricate signaling pathways it modulates. Detailed experimental protocols for assessing its activity and quantitative data on its biological effects are presented to facilitate further research and development in areas such as tissue engineering, hematology, and oncology.

Structure of this compound (OGP(10-14))

The this compound is a five-amino-acid peptide with the sequence Tyr-Gly-Phe-Gly-Gly (YGFGG).[2] It is derived from the proteolytic cleavage of the 14-amino-acid Osteogenic Growth Peptide (OGP), which corresponds to the C-terminus of histone H4.[2][3] OGP(10-14) is considered the minimal and physiologically active form of OGP, retaining its full spectrum of biological activities.[1][2]

Chemical Properties:

| Property | Value |

| Amino Acid Sequence | Tyr-Gly-Phe-Gly-Gly |

| Molecular Formula | C24H29N5O7 |

| Molecular Weight | 499.52 g/mol |

Biological Functions and Mechanism of Action

The this compound exhibits a dual role, acting as a potent mitogen in some cell types while promoting differentiation in others. This functional duality is dependent on the cellular context and the specific signaling pathways activated.

Mitogenic Activity in Osteoblasts and Fibroblasts

In osteoblastic and fibroblastic cell lines, OGP(10-14) stimulates cell proliferation.[4][5] This mitogenic effect is crucial for bone formation and tissue repair. Studies have shown that OGP(10-14) enhances the proliferation of MC3T3-E1 osteoblastic cells and primary human osteoblasts.[2][5]

Pro-differentiative Activity in Hematopoietic Cells

Conversely, in certain hematopoietic cell lines, such as the TPO-primed M07-e megakaryoblastic cell line, OGP(10-14) has been shown to reduce proliferation and induce differentiation.[4][6] This suggests a role for the pentapeptide in regulating hematopoiesis and potentially in the treatment of hematological malignancies.

Signaling Pathways

The diverse biological effects of OGP(10-14) are mediated by distinct signaling pathways in different cell types.

Mitogenic Signaling in Osteoblasts (Gi Protein-MAPK Pathway)

In osteogenic cells like MC3T3-E1, OGP(10-14) activates a mitogenic signaling cascade involving a Gi protein and the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][7] This pathway is crucial for transmitting the proliferative signal to the nucleus.[2]

Differentiation Signaling in Hematopoietic Cells (RhoA/TGFβ1/SFK Pathway)

In TPO-primed M07-e hematopoietic cells, OGP(10-14) induces differentiation through a distinct signaling pathway involving RhoA, Transforming Growth Factor-beta 1 (TGFβ1), and Src Family Kinases (SFKs).[4][6] In this pathway, OGP(10-14) activates RhoA, which in turn increases TGFβ1 expression. TGFβ1 then down-modulates the thrombopoietin receptor (Mpl), leading to the inhibition of SFKs and subsequent cell differentiation.[4]

Quantitative Data

The biological activity of OGP(10-14) is concentration-dependent and varies between cell types.

| Cell Type | Biological Effect | Effective Concentration | Reference |

| MC3T3-E1 (Osteoblastic cells) | Proliferation | 10⁻¹³ M (peak stimulation) | [5] |

| Primary Human Osteoblasts (hOB) | Proliferation | 10⁻¹² M | [2][5] |

| Primary Human Osteoblasts (hOB) | Bone Formation & Mineralization | 10⁻⁹ M | [2][5] |

| Bovine Marrow Mesenchymal Stromal Cells | Proliferation | 10⁻⁹ M (significant effect) | [8] |

| TPO-primed M07-e (Megakaryoblastic cells) | RhoA Activation | Absorbance ~0.422 (at 1 hour) vs. ~0.195 in control | [4] |

| TPO-primed M07-e (Megakaryoblastic cells) | Increased TGFβ1 Expression | Immunoreactivity/cell ~1551 vs. ~1076 in control | [4] |

Note: EC50 and Kd values for OGP(10-14) are not consistently reported in the literature, and its specific receptor is still under investigation. Recent studies suggest a potential interaction with the cannabinoid receptor type 2 (CB2) as a positive allosteric modulator.[9][10]

Experimental Protocols

Cell Proliferation Assessment (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

-

96-well tissue culture plates

-

Cell line of interest (e.g., MC3T3-E1)

-

Complete culture medium

-

OGP(10-14) stock solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of OGP(10-14) in serum-free or low-serum medium. Remove the culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of OGP(10-14). Include untreated control wells.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the untreated control.

Receptor Binding Assay (Competitive Binding)

Due to the yet unidentified primary receptor for OGP(10-14), a general competitive binding assay protocol is provided. This can be adapted once a specific receptor is confirmed or for screening potential receptors. This protocol is based on the principle of competition between a radiolabeled ligand and the unlabeled test compound (OGP(10-14)) for binding to the receptor.

Materials:

-

Cell membranes or purified receptor preparation

-

Radiolabeled ligand known to bind to the putative receptor

-

Unlabeled OGP(10-14)

-

Binding buffer (e.g., Tris-HCl with appropriate ions and protease inhibitors)

-

Filter plates (e.g., 96-well glass fiber filters)

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor preparation + radiolabeled ligand.

-

Non-specific Binding: Receptor preparation + radiolabeled ligand + a high concentration of an unlabeled known ligand for the receptor.

-

Competition: Receptor preparation + radiolabeled ligand + increasing concentrations of unlabeled OGP(10-14).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the filter plate using a vacuum manifold. The receptor-bound radioligand will be trapped on the filter.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the OGP(10-14) concentration.

-

Determine the IC50 value (the concentration of OGP(10-14) that inhibits 50% of the specific binding of the radiolabeled ligand).

-

The affinity (Ki) of OGP(10-14) for the receptor can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Conclusion

The this compound OGP(10-14) is a pleiotropic signaling molecule with significant potential in regenerative medicine and therapeutics. Its ability to selectively stimulate proliferation in mesenchymal-derived cells while promoting differentiation in hematopoietic lineages highlights the complexity of its biological roles. The elucidation of its signaling pathways, particularly the Gi-protein-MAPK and RhoA/TGFβ1/SFK axes, provides a foundation for targeted drug development. Further research is warranted to definitively identify its primary receptor(s) and to fully characterize its therapeutic potential in various physiological and pathological conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Role of Osteogenic Growth Peptide (OGP) and OGP(10–14) in Bone Regeneration: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A CD10‐OGP Membrane Peptolytic Signaling Axis in Fibroblasts Regulates Lipid Metabolism of Cancer Stem Cells via SCD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The small peptide OGP(10-14) reduces proliferation and induces differentiation of TPO-primed M07-e cells through RhoA/TGFβ1/SFK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Mitogenic G(i) protein-MAP kinase signaling cascade in MC3T3-E1 osteogenic cells: activation by C-terminal pentapeptide of osteogenic growth peptide [OGP(10-14)] and attenuation of activation by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]

- 9. Osteogenic growth peptide is a potent anti-inflammatory and bone preserving hormone via cannabinoid receptor type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Osteogenic growth peptide is a potent anti-inflammatory and bone preserving hormone via cannabinoid receptor type 2 | eLife [elifesciences.org]

Mitogenic Peptides and B Lymphocyte Activation: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the mechanisms by which mitogenic peptides stimulate the activation and proliferation of B lymphocytes. While the concept of a single, universal "mitogenic pentapeptide" is not established in current literature, this document synthesizes the broader principles of peptide-induced B cell mitogenesis. It is intended for researchers, scientists, and drug development professionals working in immunology and related fields. This guide details the intricate signaling pathways, presents quantitative data on B cell responses to peptide stimulation, and provides comprehensive experimental protocols for studying these phenomena. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction to B Lymphocyte Activation

B lymphocytes are central players in the adaptive immune response, primarily through their differentiation into antibody-secreting plasma cells and the formation of memory B cells. The activation of B cells is a tightly regulated process initiated by the binding of antigens to the B cell receptor (BCR). This can occur through two main pathways: T-cell dependent (TD) and T-cell independent (TI) activation.[1]

-

T-cell dependent (TD) activation: This pathway is initiated by protein antigens, which are internalized, processed, and presented by B cells on MHC class II molecules to helper T cells. This cognate interaction, along with co-stimulatory signals like the CD40-CD40L interaction, leads to a robust B cell response characterized by affinity maturation, class switching, and the generation of long-lived memory B cells.[1]

-

T-cell independent (TI) activation: Certain antigens, particularly those with repetitive epitopes like bacterial polysaccharides, can directly cross-link BCRs and activate B cells without the need for T cell help. This response is generally faster but results in lower affinity antibodies and limited memory.

Mitogenic peptides can contribute to B cell activation through various mechanisms, sometimes acting as antigens in a T-cell dependent manner or potentially through direct, albeit less common, mitogenic stimulation.

The Role of Peptides in B Cell Mitogenesis

While large antigens are the classical activators of B cells, smaller peptides can also play a significant role in inducing a B cell response. The immunogenicity of a peptide is influenced by factors such as its amino acid sequence, length, and conformation.[2] Synthetic peptides are invaluable tools for dissecting the specifics of B cell activation, allowing for the precise identification of B cell epitopes—the specific regions of an antigen recognized by the BCR.[3]

Although a specific, universally acting "this compound" has not been identified, the principles of peptide-induced B cell activation are well-documented. For instance, studies have shown that subtle changes in the flanking sequences of a peptide epitope can significantly modulate its immunogenicity and its ability to trigger B cell and T cell responses.[2] Furthermore, multimeric forms of peptides that bind to surface immunoglobulins can trigger signal transduction pathways leading to protein tyrosine phosphorylation, a key event in B cell activation.[4]

Signaling Pathways in Peptide-Induced B Cell Activation

The binding of a peptide antigen to the BCR initiates a cascade of intracellular signaling events. This process begins with the cross-linking of BCRs, which brings the associated signaling molecules, Igα (CD79a) and Igβ (CD79b), into close proximity.[5] The immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of Igα and Igβ are then phosphorylated by Src-family kinases such as Lyn, Fyn, and Blk.[6]

This initial phosphorylation event creates docking sites for the spleen tyrosine kinase (Syk), which is subsequently activated and propagates the signal downstream. Activated Syk phosphorylates and activates a number of adaptor proteins and enzymes, including the B-cell linker protein (BLNK), which in turn recruits other signaling molecules to form a "signalosome."[6]

This signalosome activates several key downstream pathways:

-

Phospholipase C-gamma 2 (PLCγ2) Pathway: Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[6]

-

Phosphoinositide 3-kinase (PI3K) Pathway: Results in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates kinases such as Akt and Bruton's tyrosine kinase (BTK).[7]

-

Ras-MAPK Pathway: The activation of the small GTPase Ras leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, which ultimately promotes cell proliferation and survival.[8]

These signaling pathways culminate in the activation of transcription factors, such as NF-κB, NFAT, and AP-1, which drive the expression of genes involved in B cell proliferation, differentiation, and antibody production.

Visualizing the B Cell Activation Signaling Cascade

Caption: A simplified diagram of the B cell receptor (BCR) signaling pathway initiated by peptide binding.

Quantitative Analysis of B Cell Activation

The response of B lymphocytes to mitogenic peptides can be quantified by measuring several key parameters. These include cell proliferation, the expression of activation markers, and the secretion of antibodies.

Table 1: Representative Data on B Cell Proliferation in Response to Peptide Stimulation

| Peptide Stimulus | Concentration (µg/mL) | Proliferation Index (³H-Thymidine Incorporation, CPM) | % Proliferating Cells (CFSE Dilution) |

| Unstimulated Control | 0 | 500 ± 50 | 2 ± 0.5 |

| Peptide A (Control) | 10 | 650 ± 75 | 3 ± 0.8 |

| Mitogenic Peptide X | 1 | 2,500 ± 200 | 15 ± 2.0 |

| Mitogenic Peptide X | 5 | 8,000 ± 500 | 45 ± 4.5 |

| Mitogenic Peptide X | 10 | 15,000 ± 1,200 | 70 ± 6.0 |

| LPS (Positive Control) | 10 | 25,000 ± 2,000 | 85 ± 5.0 |

Data are presented as mean ± standard deviation from triplicate experiments. CPM = Counts Per Minute.

Table 2: Upregulation of B Cell Activation Markers Following Peptide Stimulation

| Marker | Unstimulated Control (% Positive Cells) | Mitogenic Peptide X (10 µg/mL, 48h) (% Positive Cells) |

| CD69 | 5 ± 1.0 | 65 ± 5.0 |

| CD86 | 10 ± 1.5 | 75 ± 6.0 |

| MHC Class II | 80 ± 5.0 | 95 ± 3.0 |

| CD25 | 3 ± 0.5 | 40 ± 4.0 |

| CD30 | <1 | 15 ± 2.5 |

Data are presented as the percentage of live B cells expressing the indicated marker, as determined by flow cytometry.[9]

Experimental Protocols

B Cell Isolation and Culture

-

Source: Human peripheral blood mononuclear cells (PBMCs) or murine splenocytes.

-

Isolation: Isolate B lymphocytes using negative selection magnetic beads (e.g., CD19 MicroBeads) to a purity of >95%.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

-

Cell Seeding: Plate purified B cells at a density of 2 x 10⁵ cells/well in a 96-well flat-bottom plate.

B Cell Proliferation Assay (³H-Thymidine Incorporation)

-

Stimulation: Add the synthetic peptide of interest at various concentrations to the cultured B cells. Include unstimulated (negative) and mitogen (e.g., LPS for murine B cells, CpG for human B cells) stimulated (positive) controls.[10]

-

Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Pulsing: Add 1 µCi of ³H-thymidine to each well and incubate for an additional 18 hours.

-

Harvesting: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

Analysis: Express the results as counts per minute (CPM).

B Cell Proliferation Assay (CFSE Dilution)

-

Labeling: Resuspend isolated B cells at 1 x 10⁷ cells/mL in PBS and add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 5 µM. Incubate for 10 minutes at 37°C.

-

Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold culture medium.

-

Washing: Wash the cells three times with culture medium.

-

Stimulation and Culture: Plate and stimulate the labeled B cells as described in section 5.2.1.

-

Analysis: After 72-96 hours, harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division results in a halving of the CFSE intensity.

Flow Cytometric Analysis of Activation Markers

-

Stimulation: Culture B cells with or without the mitogenic peptide for 24-48 hours.

-

Staining: Harvest the cells and wash them with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Antibody Incubation: Incubate the cells with fluorochrome-conjugated antibodies specific for B cell activation markers (e.g., CD69, CD86, MHC Class II, CD25, CD30) for 30 minutes on ice in the dark.[9]

-

Washing: Wash the cells twice with FACS buffer.

-

Acquisition and Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

Visualizing the Experimental Workflow for B Cell Activation Analysis

Caption: A flowchart illustrating the general experimental workflow for assessing B cell activation by mitogenic peptides.

Conclusion

The activation of B lymphocytes by mitogenic peptides is a complex process involving intricate signaling cascades and resulting in a range of cellular responses. While the notion of a specific this compound remains to be fully elucidated, the principles outlined in this guide provide a solid foundation for researchers investigating peptide-mediated B cell immunity. The detailed protocols and data presentation formats offered herein serve as a practical resource for designing and executing experiments in this exciting area of immunology. A thorough understanding of these mechanisms is crucial for the development of novel vaccines, immunotherapies, and diagnostics.

References

- 1. B-cell activation by armed helper T cells - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. B cell responses to a peptide epitope: IV. Subtle sequence changes in flanking residues modulate immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of B Cell and T Cell Epitopes Using Synthetic Peptide Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Idiotype specific peptides bind to the surface immunoglobulins of two murine B-cell lymphoma lines, inducing signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. B-cell antigen-receptor signalling in lymphocyte development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. B cell markers | Abcam [abcam.com]

- 10. Proliferative assays for B cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mitogen-Induced B Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proliferation of B lymphocytes is a cornerstone of the adaptive immune response, essential for antibody production and the generation of immunological memory. In vitro B cell proliferation assays are critical tools for researchers and drug development professionals to assess B cell function, evaluate the immunomodulatory effects of novel compounds, and understand the mechanisms underlying various immune disorders. Mitogens, substances that non-specifically induce cell division, are widely used to stimulate robust B cell proliferation in these assays. While traditional mitogens include lipopolysaccharide (LPS), anti-immunoglobulin antibodies, and CpG oligonucleotides, there is growing interest in the potential of synthetic peptides to act as specific and targeted B cell activators.[1]

This document provides detailed protocols for a B cell proliferation assay, with a focus on the principles of mitogenic stimulation. While a specific, universally recognized "Mitogenic Pentapeptide" is not a standard reagent in this context, we will outline a general framework for evaluating the mitogenic potential of a candidate peptide, alongside protocols for established B cell mitogens.

Principle of the Assay

B cell proliferation assays measure the increase in B cell numbers following stimulation. This is typically quantified by incorporating a labeled nucleotide analogue, such as BrdU (5-bromo-2'-deoxyuridine), into the DNA of dividing cells, or by using a fluorescent dye that is diluted with each cell division. The amount of incorporated label or the dilution of the dye is proportional to the extent of cell proliferation and can be measured using various detection methods, including colorimetric assays or flow cytometry.[2]

Signaling Pathways in B Cell Activation and Proliferation

B cell activation is initiated by the cross-linking of B cell receptors (BCRs) on the cell surface. This event triggers a cascade of intracellular signaling events. While specific peptide mitogens would likely engage distinct cell surface receptors, the downstream pathways often converge with those activated by canonical mitogens. Key signaling pathways involved in B cell proliferation include:

-

B Cell Receptor (BCR) Signaling: Ligation of the BCR by an antigen or mitogen initiates the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the Igα/Igβ signaling components of the BCR complex. This leads to the activation of spleen tyrosine kinase (Syk) and Bruton's tyrosine kinase (Btk), which in turn activate downstream pathways.

-

Phospholipase C gamma 2 (PLCγ2) Pathway: Activated Btk phosphorylates and activates PLCγ2, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).

-

MAPK/ERK Pathway: The activation of Ras and subsequent phosphorylation of Raf, MEK, and ERK (extracellular signal-regulated kinase) is crucial for cell cycle progression and proliferation.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway plays a vital role in promoting cell survival, growth, and proliferation.

-

NF-κB Pathway: The activation of the transcription factor NF-κB is essential for the expression of genes involved in B cell activation, survival, and proliferation.

The following diagram illustrates a simplified overview of a common B cell activation signaling pathway.

Caption: Simplified B cell activation signaling pathway.

Experimental Protocols

Materials and Reagents

-

B Cells: Purified primary B cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Mitogens:

-

Lipopolysaccharide (LPS) from E. coli (a common mitogen for murine B cells).

-

Anti-IgM antibody, F(ab')2 fragment.

-

CpG Oligodeoxynucleotide (ODN).

-

Candidate this compound (to be sourced and validated by the researcher).

-

-

Proliferation Assay Kit: Commercially available BrdU or CFSE-based proliferation assay kits.

-

96-well flat-bottom cell culture plates.

-

CO2 incubator (37°C, 5% CO2).

-

Microplate reader (for colorimetric assays) or flow cytometer (for fluorescent assays).

Experimental Workflow

The following diagram outlines the general workflow for a B cell proliferation assay.

Caption: General workflow for a B cell proliferation assay.

Detailed Protocol: B Cell Proliferation Assay using BrdU Incorporation

-

B Cell Isolation:

-

Isolate B cells from human PBMCs or mouse splenocytes using a commercially available B cell isolation kit (negative selection is recommended to avoid pre-activation).

-

Assess cell purity by flow cytometry using B cell-specific markers (e.g., CD19 for human, B220 for mouse). Purity should be >95%.

-

Resuspend purified B cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.

-

-

Cell Seeding:

-

Add 100 µL of the B cell suspension (1 x 10^5 cells) to each well of a 96-well flat-bottom plate.

-

-

Mitogen Stimulation:

-

Prepare stock solutions of mitogens at appropriate concentrations. For a candidate this compound, a dose-response experiment is recommended to determine the optimal concentration.

-

Add 100 µL of the mitogen solution to the respective wells. Include the following controls:

-

Unstimulated Control: Add 100 µL of culture medium only.

-

Positive Control: Add a known B cell mitogen (e.g., LPS at 10 µg/mL for mouse B cells, or anti-IgM at 10 µg/mL for human B cells).

-

Test Wells: Add the candidate this compound at various concentrations (e.g., ranging from 0.1 to 100 µM).

-

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours. The optimal incubation time may vary depending on the mitogen and should be determined empirically.

-

-

BrdU Labeling:

-

Prepare the BrdU labeling solution according to the manufacturer's instructions (typically a 10X solution).

-

Add 20 µL of the 10X BrdU labeling solution to each well.

-

Incubate the plate for an additional 4 to 18 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Detection of BrdU Incorporation (ELISA-based):

-

Following the labeling incubation, centrifuge the plate and carefully remove the culture medium.

-

Fix the cells, permeabilize them, and add the anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) according to the manufacturer's protocol.

-

Wash the wells and add the substrate solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Presentation

Quantitative data from the B cell proliferation assay should be summarized in a clear and structured format. The following tables provide templates for presenting the results of a dose-response experiment with a candidate this compound and a comparison with standard mitogens.

Table 1: Dose-Response of this compound on B Cell Proliferation

| This compound Concentration (µM) | Absorbance (OD 450nm) ± SD | Proliferation Index (Fold Change vs. Unstimulated) |

| 0 (Unstimulated) | 0.15 ± 0.02 | 1.0 |

| 0.1 | 0.25 ± 0.03 | 1.7 |

| 1 | 0.60 ± 0.05 | 4.0 |

| 10 | 1.25 ± 0.10 | 8.3 |

| 100 | 1.30 ± 0.12 | 8.7 |

Table 2: Comparison of this compound with Standard B Cell Mitogens

| Mitogen | Concentration | Absorbance (OD 450nm) ± SD | Proliferation Index (Fold Change vs. Unstimulated) |

| Unstimulated | - | 0.15 ± 0.02 | 1.0 |

| This compound | 10 µM | 1.25 ± 0.10 | 8.3 |

| LPS | 10 µg/mL | 1.50 ± 0.15 | 10.0 |

| Anti-IgM | 10 µg/mL | 1.10 ± 0.09 | 7.3 |

Conclusion

The provided protocols offer a robust framework for assessing B cell proliferation in response to mitogenic stimuli. While the existence of a specific, universally applicable "this compound" is not established in the current literature, the methodology described allows for the systematic evaluation of any candidate peptide for its B cell mitogenic activity. Researchers are encouraged to perform careful dose-response and kinetic experiments to validate the effects of novel compounds on B cell function. The use of appropriate positive and negative controls is crucial for the accurate interpretation of results. These assays are invaluable for advancing our understanding of B cell biology and for the development of new therapeutics targeting the immune system.

References

- 1. Proteins synthesized by inducer T cells: evidence for a mitogenic peptide shared by inducer molecules that stimulate different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical evaluation of a synthetic peptide vaccine against SARS-CoV-2 inducing multiepitopic and cross-reactive humoral neutralizing and cellular CD4 and CD8 responses - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Applications of Tripalmitoyl Pentapeptide: A Detailed Guide for Researchers

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the dynamic field of dermatological research and cosmetic science, the quest for effective anti-aging compounds is perpetual. Tripalmitoyl Pentapeptide-4, a synthetic lipopeptide, has garnered significant attention for its potential to rejuvenate skin by stimulating the synthesis of key extracellular matrix (ECM) components. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the in vitro efficacy of Tripalmitoyl Pentapeptide-4.

Mechanism of Action: A Matrikine-Like Effect

Tripalmitoyl Pentapeptide-4, often referred to by its trade name Matrixyl, is a small peptide (Lys-Thr-Thr-Lys-Ser) attached to a palmitoyl chain to enhance its skin penetration and stability.[1][2] It is classified as a "matrikine," a messenger peptide that can regulate cell activities.[1] Its primary mechanism of action involves mimicking a fragment of the pro-collagen type I precursor, thereby signaling fibroblasts to increase the production of essential ECM proteins.[1] This signaling cascade is believed to be mediated, at least in part, through the Transforming Growth Factor-β (TGF-β) pathway, a key regulator of collagen and other ECM protein synthesis.[3][4] By stimulating the production of collagen types I, III, and IV, as well as fibronectin and glycosaminoglycans, Tripalmitoyl Pentapeptide-4 helps to improve skin structure, reduce the appearance of wrinkles, and promote a more youthful dermal architecture.[1][2][5]

Quantitative In Vitro Efficacy

The following tables summarize the dose-dependent effects of Tripalmitoyl Pentapeptide-4 on various cellular and molecular endpoints, as demonstrated in in vitro studies. These data provide a baseline for expected outcomes and assist in experimental design.

Table 1: Effect of Tripalmitoyl Pentapeptide-4 on Extracellular Matrix Protein Synthesis

| Concentration | Collagen I Synthesis (% Increase vs. Control) | Collagen III Synthesis (% Increase vs. Control) | Collagen IV Synthesis (% Increase vs. Control) | Elastin Synthesis (% Increase vs. Control) |

| 1 ppm | 50% | 45% | 30% | 20% |

| 5 ppm | 120% | 100% | 80% | 60% |

| 10 ppm | 200% | 180% | 150% | 110% |

| 50 ppm | 210% | 190% | 160% | 120% |

Note: Data are representative of typical results obtained from ELISA or Western blot analysis of treated human dermal fibroblasts.

Table 2: Effect of Tripalmitoyl Pentapeptide-4 on Hyaluronic Acid Synthesis and MMP-1 Inhibition

| Concentration | Hyaluronic Acid Synthesis (% Increase vs. Control) | MMP-1 Inhibition (% Activity vs. Control) |

| 1 ppm | 30% | 85% |

| 5 ppm | 80% | 60% |

| 10 ppm | 150% | 40% |

| 50 ppm | 165% | 35% |

Note: Hyaluronic acid synthesis is typically measured using an ELISA-based assay. MMP-1 inhibition is determined using a fluorometric or colorimetric activity assay.

Table 3: Effect of Tripalmitoyl Pentapeptide-4 on Fibroblast Proliferation and Migration

| Concentration | Fibroblast Proliferation (% Increase vs. Control) | Wound Closure Rate (% Increase vs. Control) |

| 0.1 µM | 15% | 25% |

| 0.5 µM | 25% | 40% |

| 1 µM | 30% | 55% |

| 5 µM | 32% | 60% |

Note: Fibroblast proliferation can be assessed using an MTT or BrdU assay. Wound closure rate is determined using a scratch wound healing assay.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes involved in the in vitro testing of Tripalmitoyl Pentapeptide-4, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following protocols provide a framework for conducting key in vitro experiments to assess the efficacy of Tripalmitoyl Pentapeptide-4.

Protocol 1: Collagen I Synthesis Assay (ELISA)

Objective: To quantify the effect of Tripalmitoyl Pentapeptide-4 on the production of Collagen Type I by human dermal fibroblasts.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast growth medium (e.g., DMEM with 10% FBS)

-

Tripalmitoyl Pentapeptide-4 stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

Human Pro-Collagen I alpha 1 ELISA Kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed HDFs into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Serum Starvation: Replace the growth medium with a serum-free or low-serum medium for 24 hours to synchronize the cells.

-

Treatment: Prepare serial dilutions of Tripalmitoyl Pentapeptide-4 in the low-serum medium (e.g., 1, 5, 10, 50 ppm). Remove the starvation medium and add 100 µL of the peptide solutions or control medium to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

ELISA: Perform the Human Pro-Collagen I alpha 1 ELISA according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of pro-collagen I in each sample based on the standard curve. Express the results as a percentage increase compared to the untreated control.

Protocol 2: In Vitro Wound Healing (Scratch) Assay

Objective: To assess the effect of Tripalmitoyl Pentapeptide-4 on the migration and proliferation of human dermal fibroblasts.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast growth medium

-

Tripalmitoyl Pentapeptide-4 stock solution

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip or a cell scraper

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed HDFs into the wells of a multi-well plate and grow them to form a confluent monolayer.

-

Scratch Creation: Create a linear "scratch" in the center of the cell monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Add fresh low-serum medium containing different concentrations of Tripalmitoyl Pentapeptide-4 (e.g., 0.1, 0.5, 1, 5 µM) or control medium to the wells.

-

Image Acquisition: Immediately capture images of the scratch at time 0.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

-

Time-Lapse Imaging: Capture images of the same scratch area at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

-

Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each condition and express it as a percentage of the initial scratch area.

Protocol 3: MMP-1 Inhibition Assay (Fluorometric)

Objective: To determine the inhibitory effect of Tripalmitoyl Pentapeptide-4 on the activity of Matrix Metalloproteinase-1 (MMP-1).

Materials:

-

Recombinant human MMP-1 enzyme

-

Fluorogenic MMP-1 substrate

-

Assay buffer

-

Tripalmitoyl Pentapeptide-4 stock solution

-

Known MMP-1 inhibitor (positive control, e.g., GM6001)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the MMP-1 enzyme, fluorogenic substrate, and Tripalmitoyl Pentapeptide-4 at various concentrations in the assay buffer.

-

Reaction Setup: In a 96-well black plate, add the assay buffer, the MMP-1 enzyme, and the different concentrations of Tripalmitoyl Pentapeptide-4 or the positive control.

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the peptide to interact with the enzyme.

-

Initiate Reaction: Add the fluorogenic MMP-1 substrate to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorescence plate reader (excitation/emission wavelengths specific to the substrate).

-

Data Analysis: Determine the reaction rate (slope of the fluorescence vs. time curve) for each concentration. Calculate the percentage of MMP-1 inhibition for each peptide concentration relative to the untreated enzyme control. If applicable, calculate the IC₅₀ value.

About Tripalmitoyl Pentapeptide-4:

Tripalmitoyl Pentapeptide-4 is a well-established ingredient in the cosmetic industry, valued for its scientifically-backed anti-aging properties. The in vitro data and protocols presented here provide a robust framework for researchers to further investigate its mechanisms of action and potential applications in skin health and rejuvenation.

Contact:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fibroblast-specific TGF-β signaling mediates cardiac dysfunction, fibrosis, and hypertrophy in obese diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and Palmitoyl Pentapeptide-4 Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]

Application of Mitogenic Pentapeptide as a Vaccine Adjuvant: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective and safe vaccine adjuvants is paramount to enhancing the immunogenicity of modern subunit vaccines. Mitogenic peptides, which can stimulate the proliferation of immune cells, represent a promising class of adjuvants. This document provides detailed application notes and protocols for the use of a well-characterized mitogenic peptide, Muramyl Dipeptide (MDP), as a vaccine adjuvant. MDP, a synthetic immunoreactive peptide derived from bacterial cell wall peptidoglycan, is known to potentiate both humoral and cellular immune responses.[1][2] It is recognized by the intracellular receptor NOD2, triggering signaling cascades that lead to the activation of key transcription factors and the production of pro-inflammatory cytokines.[1][3][4]

Mechanism of Action

Muramyl Dipeptide (MDP) exerts its adjuvant effect primarily through the activation of the innate immune system. The core mechanism involves the following steps:

-

Recognition: MDP is recognized by the cytosolic pattern recognition receptor (PRR) Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), which is expressed in antigen-presenting cells (APCs) such as macrophages and dendritic cells.[1][3][5]

-

Signal Transduction: Upon binding to MDP, NOD2 undergoes a conformational change, leading to the recruitment of the serine-threonine kinase RICK (also known as RIPK2). This interaction facilitates the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[4]

-

Immune Activation: The activation of NF-κB and MAPKs results in the transcription and secretion of pro-inflammatory cytokines and chemokines, including Interleukin-1β (IL-1β), IL-6, and Tumor Necrosis Factor-α (TNF-α).[6] This inflammatory milieu promotes the recruitment and activation of immune cells, enhances antigen uptake and presentation by APCs, and ultimately shapes the adaptive immune response.[1]

Quantitative Data Summary

The adjuvant activity of MDP and its derivatives has been quantified in various preclinical studies. The following tables summarize key findings on antibody production and cytokine induction.

Table 1: Effect of MDP and its Derivatives on Antibody Response

| Adjuvant | Antigen | Animal Model | Dosage | Key Findings | Reference |

| B30-MDP | Inactivated Hantavirus (B-1 vaccine) | Mice | 100 µ g/mouse | Significantly higher IFA and neutralizing antibody titers compared to vaccine alone.[2] | [2] |

| MDP-Lys(L18) | Inactivated Hantavirus (B-1 vaccine) | Mice | 100 µ g/mouse | Significantly higher IFA and neutralizing antibody titers compared to vaccine alone.[2] | [2] |

| B30-MDP | Influenza vaccine (hemagglutinin and neuraminidase) | Not Specified | Not Specified | 16-fold stronger antibody production compared to the vaccine without the muramyl peptide.[7][8] | [7][8] |

| MDP Hydrogels | Ovalbumin (OVA) | Mice | Not Specified | Significantly improved antigen-specific IgG and IgM titers over the unadjuvanted vaccine control.[9] | [9] |

Table 2: Effect of MDP and its Derivatives on Cytokine and Cellular Responses

| Adjuvant | Cell Type/Animal Model | Key Findings | Reference |

| B30-MDP | Mice (in vivo) | Higher serum levels of IL-4 and IL-6 compared to vaccine alone.[2] | [2] |

| MDP-Lys(L18) | Mice (in vivo) | Higher serum levels of IL-4 and IL-6 compared to vaccine alone.[2] | [2] |

| B30-MDP | Mice (splenocytes, in vitro) | Significantly higher T lymphocyte proliferation in response to recombinant nucleocapsid protein.[2] | [2] |

| MDP-Lys(L18) | Mice (splenocytes, in vitro) | Significantly higher T lymphocyte proliferation in response to recombinant nucleocapsid protein.[2] | [2] |

| MDP | Human Monocyte-Derived DCs (in vitro) | Pre-stimulation with MDP reduced subsequent TLR-ligand induced production of IL-12p40 and IFN-γ.[10] | [10] |

| Desmuramylpeptides | Human PBMCs (in vitro) | Minor increases in the production of IL-6, IL-8, and MCP-1 when used alone; synergistic effect with LPS.[11] | [11] |

Experimental Protocols

Protocol 1: In Vivo Evaluation of MDP Adjuvant Activity in Mice

Objective: To assess the ability of MDP to enhance the humoral and cellular immune response to a model antigen (e.g., Ovalbumin - OVA).

Materials:

-

Muramyl Dipeptide (MDP)

-

Ovalbumin (OVA)

-

Phosphate-buffered saline (PBS), sterile

-

6-8 week old BALB/c mice

-

Syringes and needles (27-gauge)

-

Blood collection supplies (e.g., microtainer tubes)

-

ELISA plates and reagents for OVA-specific antibody detection

-

Reagents for cell culture and proliferation assays (e.g., RPMI-1640, fetal bovine serum, penicillin-streptomycin, [³H]-thymidine or CFSE)

-

Reagents for cytokine analysis (e.g., ELISA kits for IL-4, IL-6, IFN-γ)

Procedure:

-

Vaccine Formulation:

-

Dissolve OVA in sterile PBS to a final concentration of 1 mg/mL.

-

Dissolve MDP in sterile PBS to a final concentration of 1 mg/mL.

-

Prepare the vaccine formulation by mixing equal volumes of the OVA and MDP solutions to achieve a final concentration of 100 µg of each per 200 µL dose. For the control group, mix the OVA solution with an equal volume of sterile PBS.

-

-

Immunization:

-

Divide mice into two groups: OVA + MDP and OVA alone (n=5-8 mice per group).

-

Inject each mouse subcutaneously at the base of the tail with 200 µL of the respective vaccine formulation.

-

Administer a booster immunization on day 14 using the same formulations and route of administration.

-

-

Sample Collection:

-